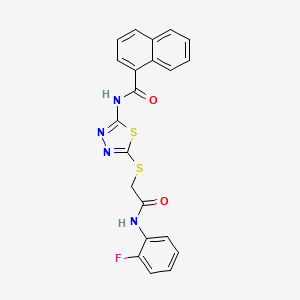

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often requires a detailed knowledge of organic chemistry and access to scientific literature where such syntheses are described .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This information can be found in the scientific literature and is crucial for understanding how the compound might behave in a biological context or how it might be modified to create new compounds .Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases .Scientific Research Applications

Electrochemistry and Electrogenerated Chemiluminescence

Research on dithienylbenzothiadiazole-based molecular fluorophores, which share a structural resemblance to the compound , highlights their significant electrochemical and electrogenerated chemiluminescence properties. These compounds demonstrate potential applications in the development of red-emitting fluorophores for bioimaging and sensing technologies due to their unique electronic and luminescent characteristics (Shen et al., 2010).

Antioxidant and Anticancer Activities

Another study focuses on novel derivatives incorporating thiadiazole and other moieties, indicating significant antioxidant and anticancer activities. This research suggests that structurally similar compounds could be explored for their therapeutic potential, particularly in targeting cancer cells and mitigating oxidative stress (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

The synthesis and characterization of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which exhibit significant antibacterial and antifungal activities, provide a template for the development of new antimicrobial agents. These findings underscore the potential of incorporating naphthamide structures into the design of drugs targeting microbial infections (Helal et al., 2013).

Dyeing Performance and Surfactant Production

Research on thiadiazole derivatives has also extended into applications such as dyeing performance on nylon fabric and the synthesis of surfactants with antimicrobial activities. These compounds' versatility in chemical applications highlights the potential of similar naphthamide derivatives in industrial and pharmaceutical sectors (Malik et al., 2018); (Amine et al., 2012).

Neurological Applications

The localization and load of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients' brains using specific fluorinated derivatives showcase the potential of related compounds in neurological research and diagnostics (Shoghi-Jadid et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O2S2/c22-16-10-3-4-11-17(16)23-18(27)12-29-21-26-25-20(30-21)24-19(28)15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,23,27)(H,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJWGSJMRNUCLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,7aR)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2398892.png)

![3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2398893.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2398894.png)

![1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2398896.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2398898.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2398900.png)

![4-fluoro-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2398913.png)